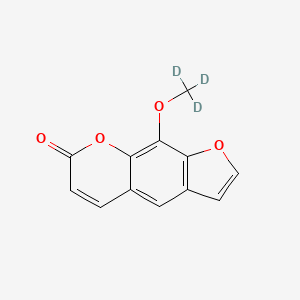
8-Methoxy-d3 Psoralen
Cat. No. B565719
Key on ui cas rn:
1246819-63-5
M. Wt: 220.20 g/mol
InChI Key: QXKHYNVANLEOEG-KQORAOOSSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04130568
Procedure details


A solution of 0.253 g. (1.02 mmoles) of 2,9-dimethoxy-2,3-dihydro-7H-furo[3,2-g][1]benzopyran-7-one in 10 ml. of formic acid was heated at 100° for 40 min. The reaction was cooled and evaporated. The residue was filtered through alumina using benzene/ethyl acetate, 4:1 to yield, upon evaporation of the filtrate, pure 9-methoxy-7H-furo[3,2-g][1]benzopyran-7-one, mp 145°-146°.
Name
2,9-dimethoxy-2,3-dihydro-7H-furo[3,2-g][1]benzopyran-7-one
Quantity
1.02 mmol
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
CO[CH:3]1[O:18][C:6]2=[C:7]([O:16][CH3:17])[C:8]3[O:13][C:12](=[O:14])[CH:11]=[CH:10][C:9]=3[CH:15]=[C:5]2[CH2:4]1>C(O)=O>[CH3:17][O:16][C:7]1[C:8]2[O:13][C:12](=[O:14])[CH:11]=[CH:10][C:9]=2[CH:15]=[C:5]2[CH:4]=[CH:3][O:18][C:6]=12
|
Inputs


Step One
|
Name
|
2,9-dimethoxy-2,3-dihydro-7H-furo[3,2-g][1]benzopyran-7-one
|
|
Quantity
|
1.02 mmol
|
|
Type
|
reactant
|
|
Smiles
|
COC1CC=2C(=C(C3=C(C=CC(O3)=O)C2)OC)O1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(=O)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction was cooled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The residue was filtered through alumina
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=C2C(=CC=3C=CC(OC31)=O)C=CO2
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US04130568
Procedure details


A solution of 0.253 g. (1.02 mmoles) of 2,9-dimethoxy-2,3-dihydro-7H-furo[3,2-g][1]benzopyran-7-one in 10 ml. of formic acid was heated at 100° for 40 min. The reaction was cooled and evaporated. The residue was filtered through alumina using benzene/ethyl acetate, 4:1 to yield, upon evaporation of the filtrate, pure 9-methoxy-7H-furo[3,2-g][1]benzopyran-7-one, mp 145°-146°.
Name
2,9-dimethoxy-2,3-dihydro-7H-furo[3,2-g][1]benzopyran-7-one
Quantity
1.02 mmol
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
CO[CH:3]1[O:18][C:6]2=[C:7]([O:16][CH3:17])[C:8]3[O:13][C:12](=[O:14])[CH:11]=[CH:10][C:9]=3[CH:15]=[C:5]2[CH2:4]1>C(O)=O>[CH3:17][O:16][C:7]1[C:8]2[O:13][C:12](=[O:14])[CH:11]=[CH:10][C:9]=2[CH:15]=[C:5]2[CH:4]=[CH:3][O:18][C:6]=12
|
Inputs


Step One
|
Name
|
2,9-dimethoxy-2,3-dihydro-7H-furo[3,2-g][1]benzopyran-7-one
|
|
Quantity
|
1.02 mmol
|
|
Type
|
reactant
|
|
Smiles
|
COC1CC=2C(=C(C3=C(C=CC(O3)=O)C2)OC)O1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(=O)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction was cooled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The residue was filtered through alumina
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=C2C(=CC=3C=CC(OC31)=O)C=CO2
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
